molecular formula C13H19N5 B14065055 trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine

trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine

Cat. No.: B14065055
M. Wt: 245.32 g/mol
InChI Key: PNRDJAVLUGHLJV-UHFFFAOYSA-N
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Description

trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine: is a compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a cyclohexanediamine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine typically involves multiple steps. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The cyclohexanediamine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine is studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting various kinases involved in cell signaling pathways .

Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a valuable candidate for further development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

4-N-methyl-4-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C13H19N5/c1-18(10-4-2-9(14)3-5-10)13-11-6-7-15-12(11)16-8-17-13/h6-10H,2-5,14H2,1H3,(H,15,16,17)

InChI Key

PNRDJAVLUGHLJV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)N)C2=NC=NC3=C2C=CN3

Origin of Product

United States

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